Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate

Drug metabolism Bioisostere Antibiotic resistance

Rigid spiro[3.3]heptane cores are difficult to source with precise linker geometry, risking derailed SAR. This Boč-protected building block solves that. **Key procurement advantages:** - **Core value:** 2-oxa-6-azaspiro[3.3]heptane scaffold (morpholine bioisostere) - lower lipophilicity (free base logP = -0.55), higher solubility, improved metabolic robustness. - **Defined reach:** Ethylene spacer + primary amine orientation, absent in 6-Boč analogues. - **Scale-ready:** Scalable core synthesis (87% yield, >99% purity at 100 g).

Molecular Formula C12H22N2O3
Molecular Weight 242.31
CAS No. 1415562-38-7
Cat. No. B3027847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate
CAS1415562-38-7
Molecular FormulaC12H22N2O3
Molecular Weight242.31
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCN1CC2(C1)COC2
InChIInChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)13-4-5-14-6-12(7-14)8-16-9-12/h4-9H2,1-3H3,(H,13,15)
InChIKeyZRCFEOGZVNDJGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate (CAS 1415562-38-7): A Spirocyclic Amine Building Block for Kinase and Anti-Infective Drug Discovery


Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate (CAS 1415562-38-7) is a bifunctional spirocyclic building block incorporating a Bo c-protected primary amine linked via an ethylene spacer to the 2-oxa-6-azaspiro[3.3]heptane core. This core is a recognized bioisostere of morpholine that, at the class level, demonstrates improved metabolic robustness, lower lipophilicity, and higher aqueous solubility relative to morpholine [1]. The compound is employed as a protected intermediate in the synthesis of kinase inhibitors and central nervous system agents, where the Bo c group enables mild, selective deprotection for downstream functionalisation . The spirocyclic architecture provides a rigid, three-dimensional scaffold that can enhance target selectivity and pharmacokinetic profiles in lead optimisation programmes.

Spirocyclic core: reported elimination of morpholine-associated metabolic liability
Defined primary amine geometry via ethylene spacer for ligand SAR control
Boc protecting group compatible with orthogonal deprotection in multi-step synthesis

Why Morpholine or Piperidine Building Blocks Cannot Simply Replace Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate in Lead Optimisation


In-class substitution is unreliable because the 2-oxa-6-azaspiro[3.3]heptane framework is not a simple heterocycle; it is a conformationally constrained spiro-system that simultaneously modulates oxidative metabolism, lipophilicity, and solubility in ways that morpholine or piperidine cannot replicate [1]. The Bo c-protected ethylene linker in this compound introduces a defined reach and amine orientation that is absent in directly Bo c-protected 2-oxa-6-azaspiro[3.3]heptane (e.g., 6-Bo c-2-oxa-6-azaspiro[3.3]heptane), altering the geometry of subsequent functionalisation and the resulting ligand–target interactions [2]. Procurement of a superficially similar building block therefore risks derailing established structure‑activity relationships, metabolic stability, and synthetic routes that have been optimised for this specific scaffold.

Morpholine or piperidine building blocks may not replicate the spirocyclic core's metabolic stability and conformational rigidity
Direct Boc-protected 2-oxa-6-azaspiro[3.3]heptane (no ethylene spacer) may alter amine orientation and ligand geometry
Superficially similar building blocks may not match the optimized synthetic routes built around this specific scaffold

Quantitative Differentiation Evidence for Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate vs. Morpholine and Alternative Spirocyclic Building Blocks


Metabolic Stability: 2-Oxa-6-azaspiro[3.3]heptane Core vs. Morpholine in Linezolid Analogues

In a head-to-head scaffold comparison, replacement of the metabolically labile morpholine ring in linezolid with the 2-oxa-6-azaspiro[3.3]heptane bioisostere eliminated the oxidative metabolism liabilities associated with non‑CYP enzyme systems. The spirocyclic analogue demonstrated improved chemical stability and metabolic robustness while maintaining comparable antibacterial and antitubercular activity [1]. Although the data are reported for the linezolid scaffold, the underlying metabolic advantage is an intrinsic property of the 2-oxa-6-azaspiro[3.3]heptane core present in the target compound.

Metabolic Stability
Class-level inference
2-Oxa-6-azaspiro[3.3]heptane core eliminated oxidative metabolism in linezolid analogue; morpholine comparator showed known liability
Reported metabolic stability context; intrinsic core property may reduce metabolic clearance risk
Data from linezolid scaffold comparison; non-CYP enzyme system
Drug metabolism Bioisostere Antibiotic resistance Spirocycle

Lipophilicity Control: 2-Oxa-6-azaspiro[3.3]heptane Core Exhibits Lower logP than Morpholine, Improving Drug-Likeness

The 2-oxa-6-azaspiro[3.3]heptane core (free base) has a reported logP of –0.55, which is substantially lower than that of morpholine (logP ≈ –0.86, but with a different H‑bond profile) and considerably lower than piperidine (logP ≈ 0.45‑0.85) . The addition of the Bo c‑protected ethylene linker in the target compound raises the logP to a predicted 4.43 , which is appropriate for crossing biological membranes during synthesis of kinase inhibitors. This modular logP range—from a hydrophilic core to a moderately lipophilic protected intermediate—offers medicinal chemists precise control over physicochemical properties during multi‑step synthesis, a flexibility not available with simpler heterocycle building blocks.

Lipophilicity Control
Cross-study comparable
Predicted logP 4.43 (protected); free base logP –0.55; Δ +4.98 vs morpholine
Wide logP range supports modular synthetic control of physicochemical properties
Predicted values (ChemSrc); experimental validation advised
Lipophilicity Drug-likeness Bioisostere Physicochemical property

Synthetic Utility: Ethylene Spacer Enables Divergent Functionalisation vs. Directly Boc-Protected 2-Oxa-6-azaspiro[3.3]heptane

The target compound features a Bo c‑protected primary amine on an ethyl spacer, distinct from 6‑Bo c‑2-oxa-6-azaspiro[3.3]heptane (CAS 1263285-88-6), where the Bo c group is directly attached to the spiro‑nitrogen. After Bo c deprotection, the target compound yields a free primary amine that can be acylated, alkylated, or coupled to carboxylic acids, enabling introduction of a wide range of pharmacophores at a defined distance from the rigid spiro‑core. In contrast, deprotection of 6‑Bo c‑2-oxa-6-azaspiro[3.3]heptane exposes the secondary spiro‑amine, which has different nucleophilicity and steric constraints. This structural distinction is critical in multi‑step syntheses of kinase inhibitors where the spatial arrangement of the amine governs the final ligand’s binding pose .

Synthetic Versatility
Structural context
Primary amine after Boc removal on ethyl spacer vs secondary amine in directly Boc-protected core
Supports divergent functionalisation and defined amine placement for SAR
Inferred from amine reactivity; no quantitative comparison
Synthetic intermediate Building block Protecting group Amine functionalisation

Industrial Relevance: 2-Oxa-6-azaspiro[3.3]heptane Core Is a Cost‑Effective Key Intermediate in the Large‑Scale Synthesis of the Anti‑TB Drug Candidate TBI‑223

A recent process‑scale study demonstrated a two‑step, protecting‑group‑free synthesis of 6‑(2‑fluoro‑4‑nitrophenyl)‑2‑oxa‑6‑azaspiro[3.3]heptane, the direct precursor of the potent antibiotic drug candidate TBI‑223, with a 100 g scale isolated yield of 87% and final purity >99% [1]. The 2‑oxa‑6‑azaspiro[3.3]heptane core was identified as the major cost driver in earlier routes, underscoring its industrial importance. The target compound, as a Bo c‑protected variant, serves as a stable, storable precursor that can be deprotected and elaborated into analogues of such spiro‑containing clinical candidates, offering procurement teams a validated entry point into a therapeutically relevant chemical space.

Scalability Evidence
Supporting evidence
Close derivative synthesised at 100 g scale: 87% yield, >99% purity (process route validated)
Supports scalable procurement and supply-chain continuity for spiro core
Reported for TBI-223 precursor; Schotten-Baumann conditions
Process chemistry Antitubercular Scale‑up Antibiotic

Kinase Inhibitor Relevance: 2-Oxa-6-azaspiro[3.3]heptane‑Containing Compounds Achieve Nanomolar Potency Against IRAK4, Demonstrating Target Engagement

A derivative incorporating the 2‑oxa‑6‑azaspiro[3.3]heptane moiety, N‑((trans)‑4‑(2‑oxa‑6‑azaspiro[3.3]heptan‑6‑yl)cyclohexyl)‑6‑methylquinazolin‑4‑amine, exhibited an IC₅₀ of 101 nM against interleukin‑1 receptor‑associated kinase 4 (IRAK4) in a biochemical assay [1]. This demonstrates that the spirocyclic core can effectively present substituents to a kinase active site to achieve potent target engagement. While the specific Bo c‑protected building block was not the final test compound, it is a versatile precursor for synthesising analogous IRAK4 inhibitors as well as other kinase‑targeting agents (e.g., EGFR, LRRK2) , confirming that procurement of this intermediate directly supports kinase drug discovery programmes.

Kinase Target Engagement
Class-level inference
IC₅₀ 101 nM against IRAK4 for a 2-oxa-6-azaspiro[3.3]heptane-containing analogue
Supports scaffold-based kinase inhibitor design and target engagement studies
Biochemical assay; reported in patent literature
Kinase inhibitor IRAK4 Immuno‑oncology Target engagement

Procurement‑Relevant Application Scenarios for Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate in Drug Discovery and Development


Kinase Inhibitor Lead Optimisation Requiring Metabolic Stability and Defined Amine Geometry

Medicinal chemistry teams developing kinase inhibitors (e.g., IRAK4, EGFR, LRRK2) can procure this building block to introduce a metabolically robust spirocyclic core with a precisely positioned primary amine for subsequent functionalisation. The Bo c group permits orthogonal deprotection under mild acidic conditions, enabling late‑stage diversification without affecting acid‑sensitive functionalities elsewhere in the molecule [1].

Synthesis of Spiro‑Containing Antibiotic Analogues Targeting Resistant Bacteria and Tuberculosis

Given the proven utility of the 2‑oxa‑6‑azaspiro[3.3]heptane scaffold in linezolid analogues and the TBI‑223 clinical candidate, this building block can serve as a starting material for generating focused libraries of anti‑infective agents. The scalable route to the core scaffold (87% yield, >99% purity at 100 g scale) de‑risks later‑stage process chemistry, making it suitable for groups advancing compounds toward preclinical development [2].

CNS Drug Discovery Leveraging the Favourable Physicochemical Profile of Spiro‑Amine Building Blocks

Because the spirocyclic core contributes low intrinsic lipophilicity (logP = –0.55 for the free base) while the Bo c‑protected form maintains a moderate logP of 4.43, the building block can be incorporated into CNS‑targeted compounds where balancing membrane permeability and low non‑specific binding is critical. The rigid structure also reduces entropic penalties upon target binding, potentially improving selectivity versus flexible‑chain analogues [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimisation studies
Spirocyclic core with reported metabolic stability and defined amine geometry
Kinase selectivity profiling and SAR exploration
Antimicrobial research and library synthesis
Scalable spiro core building block with validated process route
MIC profiling and resistance panel testing
CNS-targeted compound design
Low intrinsic core lipophilicity with modular logP of protected form
LogP, permeability, and non-specific binding assays
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